6-Deoxy-D-allose is a rare sugar and a derivative of D-allose, characterized by the absence of a hydroxyl group at the sixth carbon, which is replaced by a hydrogen atom. This modification gives it unique chemical properties and biological activities. Structurally, 6-deoxy-D-allose can be represented as C6H12O6, and it plays a significant role as an intermediate in various biochemical pathways, particularly in the biosynthesis of antibiotics.
The biological activity of 6-deoxy-D-allose is particularly relevant in plant defense mechanisms. It has been identified as a triggering molecule that induces resistance in rice against pathogens such as Xanthomonas oryzae (the causal agent of bacterial blight). The compound's ability to enhance defense responses is linked to its conversion into phosphorylated forms that activate downstream signaling pathways . Additionally, it has shown potential as an intermediate in the biosynthesis of macrolide antibiotics, underscoring its significance in pharmaceutical applications .
Several methods have been developed for the synthesis of 6-deoxy-D-allose:
The applications of 6-deoxy-D-allose span several fields:
Several compounds share structural similarities with 6-deoxy-D-allose. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
D-Allose | Contains all hydroxyl groups at C-2, C-3, C-4, C-5, C-6 | Naturally occurring sugar with diverse functions |
2-Deoxy-D-glucose | Lacks hydroxyl group at C-2 | Important in cellular metabolism |
D-Mannose | Hydroxyl groups at C-2 and C-4 differ from D-allose | Plays a role in glycoprotein synthesis |
D-Ribose | Contains five carbons with hydroxyl groups | Essential for RNA synthesis |
Uniqueness of 6-Deoxy-D-allose: The primary distinction lies in its lack of a hydroxyl group at carbon 6, which alters its reactivity and interactions compared to other sugars. This modification not only affects its biological activity but also enhances its utility in specific synthetic pathways for antibiotic production.
6-Deoxy-D-allose is a monosaccharide derivative characterized by the molecular formula C6H12O5, with a molecular weight of 164.16 grams per mole [1] [6]. The compound represents a modified hexose sugar where the hydroxyl group at the sixth carbon position has been replaced by a hydrogen atom, resulting in the loss of one oxygen atom compared to its parent sugar D-allose [3].
The structural representation of 6-Deoxy-D-allose can be expressed through multiple chemical notation systems. The International Union of Pure and Applied Chemistry name is (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal [1] [6]. The compound's structure is further characterized by its Simplified Molecular Input Line Entry System notation: CC@HO [1], which explicitly denotes the stereochemical configuration at each chiral center.
The International Chemical Identifier for 6-Deoxy-D-allose is InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1 [1] [6], providing a standardized representation that uniquely identifies the compound's stereochemical arrangement. The corresponding International Chemical Identifier Key is PNNNRSAQSRJVSB-MOJAZDJTSA-N [1] [6].
Table 1: Structural Properties of 6-Deoxy-D-allose
Property | Value | Reference |
---|---|---|
Molecular Formula | C6H12O5 | [1] |
Molecular Weight | 164.16 g/mol | [1] |
International Union of Pure and Applied Chemistry Name | (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal | [1] |
Simplified Molecular Input Line Entry System | CC@HO | [1] |
International Chemical Identifier Key | PNNNRSAQSRJVSB-MOJAZDJTSA-N | [1] |
Heavy Atom Count | 11 | [1] |
Defined Atom Stereocenter Count | 4 | [1] |
The stereochemical configuration of 6-Deoxy-D-allose is defined by four chiral centers located at carbon atoms 2, 3, 4, and 5 [1]. The compound adopts the D-configuration based on the orientation of the hydroxyl group at the penultimate carbon (C5), which follows the D-allose stereochemical pattern [5] [6].
Nuclear magnetic resonance spectroscopy analysis has provided detailed insights into the stereochemical arrangement of 6-Deoxy-D-allose [5] [25]. The proton nuclear magnetic resonance data reveals specific coupling constants that confirm the stereochemical assignments: the small J1″,2″ coupling constant of 3.75 Hz indicates an equatorially disposed H1 proton and axially disposed H2 proton [5]. Similarly, the small J2″,3″ coupling constant of 3.6 Hz confirms an equatorially disposed H3 proton [5].
The stereochemical analysis continues with the J3″,4″ coupling constant of 3.2 Hz, indicating an equatorially disposed H4 proton, while the large J4″,5″ coupling constant of 10.1 Hz reveals an axially disposed H5 proton [5] [25]. These coupling patterns are consistent with the compound adopting a chair conformation in solution, with the hydroxyl groups positioned according to the D-allose stereochemical framework [5].
Table 2: Nuclear Magnetic Resonance Coupling Constants for 6-Deoxy-D-allose
Coupling | Value (Hz) | Structural Implication | Reference |
---|---|---|---|
J1″,2″ | 3.75 | Equatorial H1, Axial H2 | [5] |
J2″,3″ | 3.6 | Equatorial H3 | [5] |
J3″,4″ | 3.2 | Equatorial H4 | [5] |
J4″,5″ | 10.1 | Axial H5 | [5] |
J5″,6″ | 6.3 | Methyl group coupling | [5] |
6-Deoxy-D-allose represents a structural modification of D-allose through the replacement of the C6 hydroxyl group with a hydrogen atom [3] [15]. This modification results in significant structural and functional differences between the parent sugar and its deoxy derivative.
D-allose possesses the molecular formula C6H12O6 with a molecular weight of 180.16 grams per mole, containing six hydroxyl groups [8]. In contrast, 6-Deoxy-D-allose has five hydroxyl groups and a reduced molecular weight of 164.16 grams per mole [1] [3]. This structural difference is critical for biological activity, as demonstrated by studies showing that 6-Deoxy-D-allose cannot be phosphorylated at the sixth carbon position, unlike D-allose [15].
The deoxy modification at C6 prevents the compound from undergoing hexokinase-mediated phosphorylation, which is essential for D-allose's biological activity in plant defense responses [15]. Research has shown that while D-allose induces resistance to bacterial pathogens in rice through conversion to allose 6-phosphate, 6-Deoxy-D-allose lacks this capability due to the absence of the C6 hydroxyl group required for phosphorylation [15].
When compared to other deoxy sugars, 6-Deoxy-D-allose shares structural similarities with compounds such as 6-deoxyglucose and 2-deoxyribose [21] [22]. All deoxy sugars are characterized by the replacement of one or more hydroxyl groups with hydrogen atoms, resulting in reduced polarity and altered biological properties compared to their parent sugars [21].
Table 3: Comparative Analysis of D-allose and 6-Deoxy-D-allose
Property | D-allose | 6-Deoxy-D-allose | Reference |
---|---|---|---|
Molecular Formula | C6H12O6 | C6H12O5 | [1] [8] |
Molecular Weight (g/mol) | 180.16 | 164.16 | [1] [8] |
Hydroxyl Groups | 6 | 5 | [3] [8] |
Chemical Abstracts Service Number | 2595-97-3 | 4348-84-9, 5652-45-9 | [1] [8] |
Phosphorylation Capability | Yes | No | [15] |
Biological Activity in Plants | Active | Inactive | [15] |
The physicochemical properties of 6-Deoxy-D-allose are influenced by its reduced number of hydroxyl groups compared to the parent sugar D-allose [1] [3]. While specific solubility data for 6-Deoxy-D-allose is limited in the literature, the compound's solubility characteristics can be inferred from its structural properties and comparison with related deoxy sugars.
The computed XLogP3-AA value for 6-Deoxy-D-allose is -2.4, indicating significant hydrophilicity despite the loss of one hydroxyl group [1]. This value suggests that the compound maintains considerable water solubility, though likely reduced compared to D-allose due to the decreased number of hydrogen-bonding sites [1].
For comparison, related deoxy sugars such as 2-deoxyribose exhibit melting points in the range of 89-90°C [28]. The structural similarity between deoxy sugars suggests that 6-Deoxy-D-allose likely possesses comparable thermal properties, though specific melting point data for this compound has not been experimentally determined in the available literature.
The topological polar surface area of 6-Deoxy-D-allose is calculated to be 98 Ų [1], which is consistent with its hydrophilic nature and suggests good aqueous solubility. The compound contains four hydrogen bond donor sites and five hydrogen bond acceptor sites [1], providing multiple opportunities for intermolecular interactions in aqueous solutions.
Table 4: Computed Physicochemical Properties of 6-Deoxy-D-allose
Property | Value | Reference |
---|---|---|
XLogP3-AA | -2.4 | [1] |
Topological Polar Surface Area | 98 Ų | [1] |
Hydrogen Bond Donor Count | 4 | [1] |
Hydrogen Bond Acceptor Count | 5 | [1] |
Rotatable Bond Count | 4 | [1] |
Exact Mass | 164.06847348 Da | [1] |
The optical rotation properties of 6-Deoxy-D-allose are intrinsically linked to its stereochemical configuration and the presence of four chiral centers [1]. While specific optical rotation values for 6-Deoxy-D-allose are not extensively documented in the current literature, the compound's D-configuration suggests that it would exhibit dextrorotatory behavior similar to other D-configured sugars.
Research involving 6-Deoxy-D-allose in natural product isolation has utilized optical rotation data as a confirmatory tool for structural identification [14]. In studies of cyanohydrin glycosides containing 6-Deoxy-D-allose moieties, optical rotation measurements were employed alongside nuclear magnetic resonance spectroscopy to confirm the stereochemical identity of the sugar component [14].
The optical activity of 6-Deoxy-D-allose is expected to be influenced by its conformational preferences in solution [33]. Molecular dynamics simulations of monosaccharides have shown that temperature and concentration effects can influence the distribution between chair and boat conformers, which directly impacts optical rotation properties [33].